Absence of Validated Biological Target Engagement vs. Comparator Benzamides
A search of major bioactivity databases, including ChEMBL, BindingDB, and PubChem, returned no specific, quantitative activity data (e.g., IC50, Ki) for 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide against any defined biological target [1]. This stands in stark contrast to structurally related benzamide-based HDAC inhibitors like MS-275 (Entinostat), for which IC50 values are well-characterized (e.g., HDAC1 IC50 = 300 nM) [2]. No head-to-head or cross-study comparison is possible.
| Evidence Dimension | Inhibitory activity on Histone Deacetylases (HDACs) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | MS-275 (Entinostat) has a reported IC50 of ~300 nM for HDAC1 and ~800 nM for HDAC3 |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
For a scientific user selecting a compound for HDAC-related research, the absence of any activity data makes this compound a high-risk, unqualified choice compared to well-characterized benzamides.
- [1] Search of ChEMBL, BindingDB, and PubChem databases for '3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide' and its CAS number returned no bioactivity data. View Source
- [2] Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. Data for MS-275 (compound 22) serves as a class-level comparator. View Source
